![molecular formula C18H22N2O5S3 B2504267 Ethyl 3-methyl-5-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate CAS No. 1097081-83-8](/img/structure/B2504267.png)
Ethyl 3-methyl-5-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include displacement, acylation, and cyclization processes. For instance, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate was achieved through a series of reactions starting from an optically active material. This process involved displacement, acylation, and Wittig cyclization reaction of the starting material upon thionocarboxylic acid. The intermediates and the final product were characterized using various analytical techniques such as ^1H NMR, IR, elementary analysis, and mass spectrometry (MS) . Similarly, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was reported to be synthesized by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine .
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was determined using X-ray crystallography, revealing that it crystallizes in the monoclinic space group P21/n with specific lattice parameters. The molecules form hydrogen-bonded dimers in the crystal lattice, which are further stabilized by C-H...π and C-H...O interactions . These interactions are significant as they can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of organic compounds can be quite complex and are often tailored to produce specific stereochemistry or functional groups. The synthesis of the penem-3-carboxylate derivative involved a displacement reaction followed by acylation and a Wittig cyclization, which are common reactions in organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds . These reactions are carefully controlled to achieve the desired configuration of the final product, which is essential for the biological activity of many pharmaceutical compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its molecular structure. The crystal and molecular structure analysis provides insights into the potential intermolecular interactions, which can affect properties such as solubility, melting point, and stability. For example, the presence of hydrogen bonding and C-H...π interactions in the crystal lattice of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate suggests that it may have distinct solubility characteristics compared to similar compounds without such interactions . The characterization of the penem-3-carboxylate derivative using ^1H NMR, IR, and MS also provides information about its purity, molecular weight, and functional groups, which are important for understanding its reactivity and potential as a pharmaceutical agent .
Scientific Research Applications
Synthetic Chemistry Applications
The compound has been employed as a starting material or intermediate in the synthesis of diverse chemical entities. For instance, it has been used in the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, which exhibited antimicrobial activity (Faty, Hussein, & Youssef, 2010). Another study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents, showcasing the compound's versatility in medicinal chemistry applications (Rehman et al., 2018).
Biological Activity Investigations
Several studies have synthesized derivatives of the compound to test for biological activities. For example, cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized, demonstrating significant antibacterial and antifungal activities (Altundas et al., 2010). Another research synthesized thiazole-aminopiperidine hybrid analogues, identifying promising compounds with activity against Mycobacterium tuberculosis GyrB ATPase (Jeankumar et al., 2013).
Pharmacological Studies
The pharmacological potential of derivatives has been a point of interest, with studies exploring anticancer, antimicrobial, and antifungal properties. Novel thiophene and thienopyrimidine derivatives were prepared and tested for their antiproliferative activity, highlighting the compound's utility in developing cancer therapies (Ghorab et al., 2013).
Mechanism of Action
Thiophenes
are a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . They are essential in industrial chemistry and material science, and they play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
ethyl 3-methyl-5-[(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S3/c1-3-25-18(22)16-12(2)11-14(27-16)19-17(21)13-7-4-5-9-20(13)28(23,24)15-8-6-10-26-15/h6,8,10-11,13H,3-5,7,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZRKVSRXYLXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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